molecular formula C11H9NO4 B1582202 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 28027-16-9

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B1582202
CAS No.: 28027-16-9
M. Wt: 219.19 g/mol
InChI Key: YUXLPEGMXYHPCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline core structure substituted with a hydroxy group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-methoxybenzoic acid, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid

Uniqueness

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups at specific positions enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLPEGMXYHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292183
Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-16-9
Record name 28027-16-9
Source DTP/NCI
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Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylate (1.22 g, 4.96 mmol), 1N NaOH (25 mL), and ethanol (5 mL) is heated at reflux for 1.5 h. The reaction mixture is cooled in an ice bath, acidified with aqueous HCl, and the precipitate is collected, rinsed with water and dried to give 0.95 g of 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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